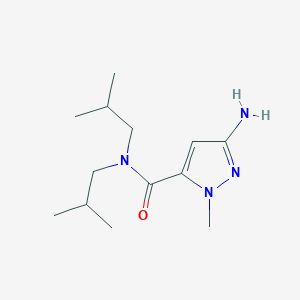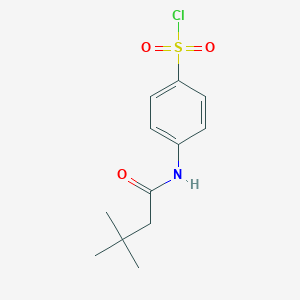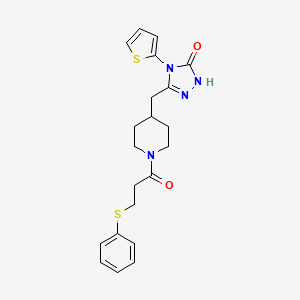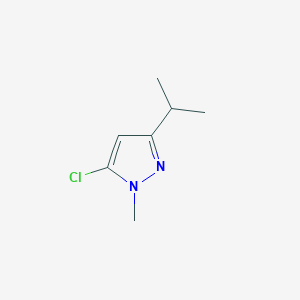
3-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound with the following structural formula: . It belongs to the pyrazole family, which is known for its diverse pharmacological effects and applications in medicinal chemistry, drug discovery, and agrochemistry .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. For instance, one method to synthesize 3-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-5-carboxamide could be through the condensation of 1,3-dimethyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide (analogues 9a–v) . The exact synthetic route would depend on the specific starting materials and conditions used.
Molecular Structure Analysis
The molecular structure of 3-amino-N,N-diisobutyl-1-methyl-1H-pyrazole-5-carboxamide consists of a pyrazole ring with an amino group at position 3, a diisobutyl group, and a methyl group. The phenyl thiazole moiety is also present in the structure .
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including tautomerism and prototropy. Investigating its reactivity and understanding structure/reactivity relationships is crucial for designing synthetic methods and predicting biological activities .
Propriétés
IUPAC Name |
5-amino-2-methyl-N,N-bis(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O/c1-9(2)7-17(8-10(3)4)13(18)11-6-12(14)15-16(11)5/h6,9-10H,7-8H2,1-5H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQFBJHUYNYQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC(=NN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2972453.png)


![4-benzyl-1-{1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}piperidine](/img/structure/B2972457.png)


![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2972462.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2972466.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2972471.png)
![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2972472.png)